5-Benzofurancarboximidamide, N-hydroxy-

Description

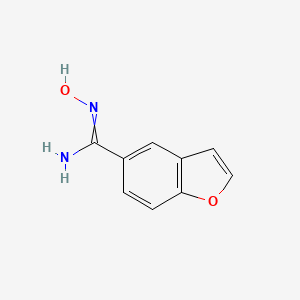

5-Benzofurancarboximidamide, N-hydroxy- is a heterocyclic compound featuring a benzofuran core substituted with a carboximidamide group and an N-hydroxy moiety. The benzofuran scaffold (a fused benzene and furan ring) confers unique electronic properties due to the oxygen atom in the furan ring, which enhances conjugation and influences absorption characteristics. The carboximidamide group (-C(=NH)-NH₂) and its N-hydroxy modification (-NH-OH) contribute to its reactivity, particularly in coordination chemistry or as intermediates in organic synthesis. True Blue chloride is a fluorescent dye with a λmax of 375 nm in water, a molecular weight of 417.29 g/mol, and solubility in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO) .

Properties

IUPAC Name |

N'-hydroxy-1-benzofuran-5-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-5,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOAWMSQPZJZLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzofurancarboximidamide, N-hydroxy- typically involves a multi-step process. One common method starts with the preparation of benzofuran derivatives, which are then subjected to various chemical reactions to introduce the N-hydroxy and carboximidamide functional groups. For instance, the benzofuran core can be synthesized from 2-hydroxy-5-nitrobenzaldehyde, which is treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .

Industrial Production Methods

While specific industrial production methods for 5-Benzofurancarboximidamide, N-hydroxy- are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5-Benzofurancarboximidamide, N-hydroxy- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Benzofurancarboximidamide, N-hydroxy- could yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

5-Benzofurancarboximidamide, N-hydroxy- has several scientific research applications:

Chemistry: It serves as a scaffold for the development of new chemical entities with potential therapeutic applications.

Biology: It is used to study the kynurenine pathway and its role in various biological processes.

Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 5-Benzofurancarboximidamide, N-hydroxy- involves its interaction with the IDO1 enzyme. It inhibits the enzyme by binding to its active site, thereby preventing the conversion of tryptophan to kynurenine. This inhibition can modulate the immune response, making it a potential candidate for cancer immunotherapy .

Comparison with Similar Compounds

2-[4-(Aminoiminomethyl)phenyl]-5-benzofurancarboximidamide (CAS 118694-03-4)

- Molecular Formula : C₁₆H₁₄N₄O·2H (conjugate diacid form).

- Molecular Weight : 280.32 g/mol.

- Key Features: Substituted with a phenyl group bearing an aminoiminomethyl (-CH(NH₂)=NH) group at the 2-position of the benzofuran core. The conjugate acid form enhances solubility in aqueous media.

- Applications : Likely used as a fluorescent probe or biological stain due to structural similarity to True Blue chloride .

2,2′-(1,4-Butanediyl)bis[N-methoxy-5-benzofurancarboximidamide] (CAS 854895-64-0)

- Molecular Formula : C₂₄H₂₆N₄O₄.

- Molecular Weight : 434.49 g/mol.

- Key Features: Two benzofurancarboximidamide units linked by a 1,4-butanediyl chain, each modified with N-methoxy (-NH-OCH₃) groups.

Table 1: Comparison of Benzofuran-Based Carboximidamides

Benzenecarboximidamide Derivatives

N-Hydroxy-4-nitro-benzenecarboximidamide (CAS 1613-86-1)

- Molecular Formula : C₇H₇N₃O₂.

- Molecular Weight : 165.15 g/mol.

- Key Features: A nitro (-NO₂) group at the 4-position enhances electrophilicity, making it reactive in substitution reactions.

5-Bromo-2-fluoro-N-hydroxy-benzenecarboximidamide (CAS 1260024-36-9)

- Molecular Formula : C₇H₆BrFN₂O.

- Molecular Weight : 233.04 g/mol.

- The smaller size compared to benzofuran derivatives may limit conjugation but enhance membrane permeability .

Table 2: Benzenecarboximidamide Derivatives

Ethanimidamide Derivatives

N-Hydroxy-benzeneethanimidamide

- Molecular Formula : C₈H₁₀N₂O.

- Molecular Weight : 150.18 g/mol.

- Key Features : An ethanimidamide (-CH₂-C(=NH)-NH-OH) side chain attached to a benzene ring. Synthesized from phenylacetonitrile and hydroxylamine (95% yield), it serves as a precursor for heterocycles like 1,2,4-oxadiazoles .

- Applications : Intermediate in synthesizing bioactive molecules (e.g., bromoacetyl chloride reaction yields 70% oxadiazole derivatives) .

Table 3: Ethanimidamide vs. Benzofurancarboximidamide

Key Findings and Implications

- Structural Impact : Benzofuran derivatives exhibit extended conjugation and higher molecular weights compared to benzene analogs, leading to distinct absorption profiles (e.g., λmax = 375 nm for True Blue chloride) .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) enhance reactivity but may introduce regulatory hurdles .

- Solubility and Applications : N-hydroxy and hydrochloride modifications improve aqueous solubility, favoring biological applications, while N-methoxy or ethanimidamide derivatives are better suited for organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.